5-Isobutyl-2,3-dimethylpyrazine 1-oxide
Description
5-Isobutyl-2,3-dimethylpyrazine 1-oxide (CAS: 143463-84-7; molecular formula: C₁₀H₁₆N₂O) is an alkylated pyrazine derivative with a unique 1-oxide functional group. It is structurally characterized by a pyrazine ring substituted with two methyl groups at positions 2 and 3, an isobutyl group at position 5, and an oxygen atom at position 1 (N-oxide) . This compound has garnered attention for its potent antimicrobial properties, particularly in industrial decontamination applications. Studies demonstrate its efficacy in reducing bacterial loads on hatching eggs by up to 99.6%, rivaling traditional formaldehyde fumigation . Its mechanism of action involves membrane disruption, evidenced by ruptured cell walls and cytoplasmic debris in treated microorganisms .
Properties
CAS No. |
143463-87-0 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.251 |
IUPAC Name |
2,3-dimethyl-5-(2-methylpropyl)-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C10H16N2O/c1-7(2)5-10-6-12(13)9(4)8(3)11-10/h6-7H,5H2,1-4H3 |
InChI Key |
IKHMHKGNPSINAN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C[N+](=C1C)[O-])CC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons with Alkylpyrazines
Alkylpyrazines vary in substituent groups and oxidation states, which critically influence their biological activity and applications. Key structural analogs include:
<sup>†</sup>LogP (partition coefficient) measures hydrophobicity; higher values indicate greater membrane permeability.
<sup>*</sup>MIC = Minimum Inhibitory Concentration; lower values indicate stronger antimicrobial activity.
Key Findings :
- Hydrophobicity and Antimicrobial Activity: The non-oxide 5-isobutyl-2,3-dimethylpyrazine exhibits the highest LogP (2.32) among alkylpyrazines, correlating with its superior antimicrobial efficacy against E. coli and S. aureus .
- Functional Group Impact: The 1-oxide group introduces polar character, which may enhance stability in aqueous environments but reduce volatility compared to non-oxide analogs. This property makes it suitable for controlled-release applications in sealed containers (e.g., egg decontamination) .
Comparison with Other Pyrazine Derivatives
Aroma-Active Pyrazines
Compounds like 5-ethyl-2,3-dimethylpyrazine and 5-methyl-2,3-diethylpyrazine are critical aroma contributors in foods (e.g., roasted mutton, sunflower seed oil) . Unlike this compound, these lack antimicrobial functionality and are optimized for low odor thresholds (e.g., OAV >1,000 for 5-methyl-2,3-diethylpyrazine) .
Oxidized Pyrazines
Few oxidized pyrazines have been studied for bioactivity. For example, 2,3-dimethyl-5-isopropylpyrazine (non-oxide) has a lower molecular weight (150.22 g/mol) and shorter alkyl chain than the isobutyl analog, resulting in reduced hydrophobicity and antimicrobial potency . The 1-oxide group in this compound distinguishes it by enabling unique interactions with microbial membranes, as observed in LIVE/DEAD staining assays .
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